molecular formula C24H24N2O4S B2568281 2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898413-68-8

2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2568281
CAS RN: 898413-68-8
M. Wt: 436.53
InChI Key: GMHGNUSKAZBLLM-UHFFFAOYSA-N
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Description

“2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is an organic molecule. It is part of a larger group of compounds known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a significant class of isoquinoline alkaloids . These compounds are widely distributed in nature and form an essential part of the isoquinoline alkaloids family .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, such as “2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide”, often involves the modified Pictet–Spengler reaction . This reaction is commonly used in the construction of the core scaffold of these compounds .


Molecular Structure Analysis

The molecular formula of “2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is C24H24N2O4S, and it has a molecular weight of 436.53.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with our compound of interest, have been reported to exhibit significant antiviral properties . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be synthesized and tested for its efficacy against a range of viral pathogens.

Anti-inflammatory Properties

The indole scaffold, which is part of the compound’s structure, is known for its anti-inflammatory effects . Research has indicated that indole derivatives can be effective in reducing inflammation, which opens up possibilities for our compound to be used in the treatment of inflammatory diseases .

Anticancer Applications

Indole derivatives have been explored for their anticancer activities , with some showing promise in inhibiting the growth of cancer cells . The compound could be synthesized into various derivatives to screen for potential anticancer properties.

Antimicrobial Effects

The structural features of 2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide suggest it may possess antimicrobial capabilities . Studies on similar compounds have demonstrated effectiveness against bacteria and fungi, indicating a potential application in combating infectious diseases .

Neuroprotective Potential

Given the neuroactive properties of many indole-based compounds, there is a possibility that our compound could serve as a neuroprotective agent . It could be investigated for its ability to protect neuronal cells from damage or degeneration .

Organic Synthesis

In the realm of organic chemistry, our compound could be utilized as a precursor or intermediate in the synthesis of complex molecules. Its structural complexity makes it a candidate for constructing novel organic compounds with diverse biological activities .

Pharmacological Research

The compound’s indole moiety is a common feature in many pharmacologically active molecules. Therefore, it could be used in pharmacological studies to develop new drugs with improved efficacy and safety profiles.

Chemical Biology

Lastly, in chemical biology, the compound could be used to study protein-ligand interactions or as a tool to modulate biological pathways. Its ability to interact with various biological targets could provide insights into the mechanisms of diseases .

Future Directions

The future directions for “2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” and similar compounds could involve further exploration of their biological potential. The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity . These compounds could be further explored for newer therapeutic possibilities .

properties

IUPAC Name

2-methoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-17-9-13-20(14-10-17)31(28,29)26-15-5-6-18-11-12-19(16-22(18)26)25-24(27)21-7-3-4-8-23(21)30-2/h3-4,7-14,16H,5-6,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHGNUSKAZBLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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